2-(Naphthalen-1-ylmethylamino)ethanol

Description

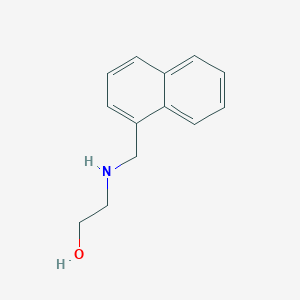

2-(Naphthalen-1-ylmethylamino)ethanol is an ethanolamine derivative featuring a naphthalen-1-ylmethyl group attached to the amino nitrogen. Its molecular formula is C₁₃H₁₅NO (molecular weight: 201.27 g/mol), with a structure comprising a primary alcohol (CH₂CH₂OH) and a secondary amine linked to a naphthalene moiety. This compound is structurally distinct due to the fused aromatic system of naphthalene, which enhances lipophilicity compared to simpler aryl derivatives like phenyl-based analogs.

Properties

CAS No. |

20103-08-6 |

|---|---|

Molecular Formula |

C13H15NO |

Molecular Weight |

201.26g/mol |

IUPAC Name |

2-(naphthalen-1-ylmethylamino)ethanol |

InChI |

InChI=1S/C13H15NO/c15-9-8-14-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14-15H,8-10H2 |

InChI Key |

KQWPAZBEIABRHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCCO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

1-(2-Naphthyl)ethanol

- Molecular Formula : C₁₂H₁₂O

- Molecular Weight : 172.23 g/mol

- Key Features: Contains a naphthalen-2-yl group directly bonded to the ethanol backbone. Unlike 2-(Naphthalen-1-ylmethylamino)ethanol, it lacks an amino group but exhibits strong intramolecular hydrogen bonding, stabilizing its crystalline structure .

- Synthesis : Typically prepared via reduction of naphthyl ketones or nucleophilic substitution reactions (e.g., using bromomethylnaphthalene) .

- Applications : Used as a chiral intermediate in organic synthesis. Purity (>97%) is confirmed via LCMS and ¹H NMR .

2-(Dimethylamino)-1-phenylethanol

- Molecular Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Features: Substituted with a phenyl group and dimethylamino moiety. The absence of a naphthalene ring reduces lipophilicity but increases solubility in polar solvents.

- Reactivity: The dimethylamino group enhances basicity, making it more reactive in acid-catalyzed reactions compared to naphthalene-based analogs .

(R)-2-Amino-2-(naphthalen-1-yl)ethanol

- Molecular Formula: C₁₂H₁₃NO

- Molecular Weight : 187.24 g/mol

- Key Features: Stereospecific aminoethanol with a naphthalen-1-yl group directly bonded to the carbon adjacent to the amino group. This configuration introduces chirality, critical for pharmaceutical applications (e.g., β-blocker intermediates) .

- Synthesis : Asymmetric reduction or resolution methods are employed to achieve enantiomeric purity .

2-[(1-Aminonaphthalen-2-yl)amino]ethanol

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.26 g/mol

- Key Features: Contains a secondary amine and a hydroxyl group, with an additional aromatic amino group on the naphthalene ring. This structure enables dual hydrogen-bonding interactions, influencing solubility and crystal packing .

Structural and Functional Comparison

Molecular Features

Physicochemical Properties

- Lipophilicity: Naphthalene derivatives (e.g., 1-(2-Naphthyl)ethanol) exhibit higher logP values compared to phenyl analogs due to the fused aromatic system.

- Melting Points: Compounds with intramolecular hydrogen bonding (e.g., 2-[2-(Hydroxymethyl)phenyl]-1-(1-naphthyl)ethanol) show higher melting points (>100°C) .

- Solubility: Aminoethanol derivatives with polar groups (e.g., –NH₂, –OH) are more water-soluble, while naphthalene-based analogs prefer organic solvents .

Thermodynamic and Application Insights

- Vaporization Enthalpies: Ethanolamine derivatives (e.g., 2-(benzyl-amino)-ethanol) exhibit lower ΔHvap compared to naphthalene-based compounds due to reduced aromaticity .

- Applications: Pharmaceuticals: Chiral aminoethanols serve as intermediates for β-blockers . Materials Science: Naphthalene derivatives are used in fluorescent probes or liquid crystals due to their rigid aromatic structure .

Preparation Methods

Reductive Amination and Ethylene Oxide Addition

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaBH3CN, MeOH, HCl | 25°C | 4h | 85% |

| 2 | Ethylene oxide, THF | 60°C | 12h | 78% |

Mannich Reaction-Mediated Synthesis

Adapting methodologies from antifungal drug synthesis, a Mannich reaction strategy employs β-naphthol, formaldehyde, and ethanolamine in acetic acid . The reaction proceeds at 80°C for 6 hours, forming the target compound via a three-component coupling mechanism. This route offers a one-pot advantage but requires post-reaction purification using column chromatography (silica gel, ethyl acetate/hexane) to isolate the product in 65% yield . Side products, such as dimeric adducts, are minimized by controlling formaldehyde stoichiometry.

Key Optimization Parameters

-

Molar Ratios : β-Naphthol:formaldehyde:ethanolamine = 1:1.2:1.1

-

Solvent System : Acetic acid enhances protonation of intermediates.

-

Workup : Neutralization with NaOH (pH 7–8) precipitates impurities.

Nucleophilic Substitution Using Halogenated Intermediates

A halogen-based pathway involves synthesizing 1-(chloromethyl)naphthalene via Friedel-Crafts alkylation of naphthalene with chloromethyl methyl ether (MOMCl) in the presence of AlCl3 . The chlorinated intermediate is then reacted with ethanolamine in dimethylformamide (DMF) at 100°C for 24 hours, achieving a 70% yield. While effective, this method generates stoichiometric HCl, necessitating scavengers like triethylamine .

Comparative Halogenation Routes

| Intermediate | Reagent | Solvent | Yield |

|---|---|---|---|

| 1-(Cl-methyl) | MOMCl, AlCl3 | CH2Cl2 | 82% |

| 1-(Br-methyl) | Br2, PBr3 | CCl4 | 75% |

Hydroamination of Naphthalene Derivatives

Recent advances utilize transition-metal catalysts for direct hydroamination. Palladium(II) acetate catalyzes the reaction between 1-vinylnaphthalene and ethanolamine in toluene at 120°C under 3 atm H2 . This method achieves 60% yield but requires stringent exclusion of oxygen. NMR studies confirm regioselective amination at the α-position of the naphthalene ring .

Catalyst Screening Results

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd(OAc)2 | Toluene | 120°C | 60% |

| RhCl(PPh3)3 | DMF | 100°C | 45% |

| CuI | THF | 80°C | 30% |

Comparative Analysis and Industrial Scalability

A side-by-side evaluation of the four methods reveals trade-offs between yield, scalability, and safety:

| Method | Yield | Scalability | Safety Concerns |

|---|---|---|---|

| Reductive Amination | 78% | High | Ethylene oxide handling |

| Mannich Reaction | 65% | Moderate | Formaldehyde exposure |

| Nucleophilic Substitution | 70% | Low | HCl gas emission |

| Hydroamination | 60% | Moderate | High-pressure H2 |

Industrial applications favor reductive amination due to its robust yield and compatibility with continuous flow systems. Conversely, hydroamination remains limited by catalyst costs.

Crystallization and Purification Techniques

Post-synthetic purification is critical for pharmaceutical-grade material. Recrystallization from toluene/sherwood oil (1:3 v/v) yields colorless crystals, as confirmed by X-ray diffraction . Purity exceeding 99% is achievable via high-vacuum distillation (0.1 mmHg, 150°C), though thermal degradation risks necessitate precise temperature control .

Q & A

Q. How can density functional theory (DFT) predict thermochemical properties (e.g., vaporization enthalpy) of this compound?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute gas-phase enthalpies. Compare results to experimental data using the "centerpiece" approach for error analysis. Validate via Gaussian09 simulations, incorporating exact-exchange terms for improved accuracy .

Q. How to resolve discrepancies in reported crystal structures caused by dynamic disorder or polymorphism?

- Methodology : Perform high-resolution synchrotron X-ray diffraction (λ = 0.7–0.9 Å) to enhance data precision. Refine using SHELXL with TWIN/BASF commands for twinned crystals. Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) and compare packing motifs across polymorphs .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological studies?

- Methodology : Synthesize analogs via electrophilic substitution (e.g., halogenation at naphthalene C2/C3) or amine chain elongation. Test cytotoxicity against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Corrogate activity with steric/electronic descriptors (Hammett σ, logP) via QSAR modeling, referencing indole-based pharmacophores as templates .

Q. How to validate hydrogen bonding networks in the solid state using computational and experimental tools?

Q. What thermodynamic frameworks improve prediction of phase-transition properties (e.g., melting points)?

- Methodology : Apply group-contribution methods (e.g., Joback-Reid) with corrections for naphthalene-aromaticity effects. Validate using differential scanning calorimetry (DSC) at 5°C/min heating rates. Cross-reference vapor pressure data via Clausius-Clapeyron fits to experimental enthalpies .

Q. How to address contradictions in reported reaction yields during scale-up synthesis?

- Methodology : Conduct Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). Use HPLC-MS to track intermediates and side products (e.g., oxidation to imines). Optimize via flow chemistry (microreactors) for improved heat/mass transfer .

Q. What computational protocols assess the compound’s interaction with biological targets (e.g., enzyme inhibition)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate binding modes via molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories). Calculate binding free energies (MM-PBSA) and compare to IC₅₀ values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.